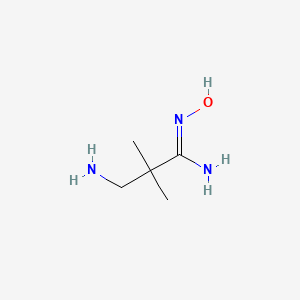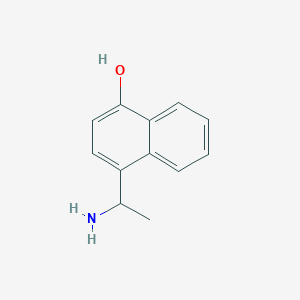
4-(1-Aminoethyl)naphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminoethyl)naphthalen-1-OL is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol. It is a naphthalene derivative, characterized by the presence of an aminoethyl group attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)naphthalen-1-OL typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the aminoethyl group. One common method is the reduction of 4-(1-nitroethyl)naphthalen-1-OL using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the synthesis is carried out under controlled conditions. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminoethyl)naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)naphthalen-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminoethyl)naphthalen-1-OL involves its interaction with various molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through these interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Aminoethyl)naphthalen-2-OL
- 4-(1-Aminoethyl)naphthalen-1-OL hydrochloride
Comparison
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3 |
Clave InChI |
JPLPWOCTHNZHMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C2=CC=CC=C21)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)

![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
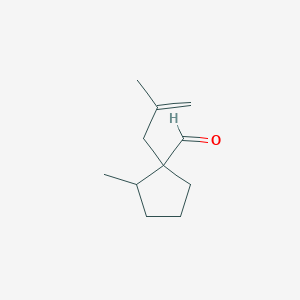
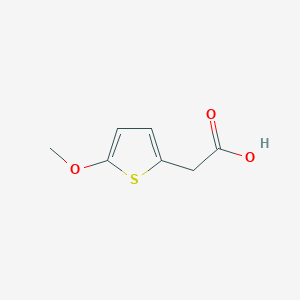
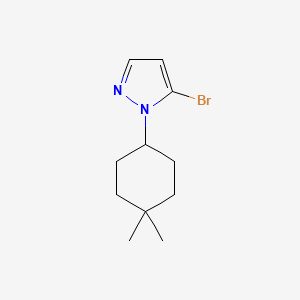
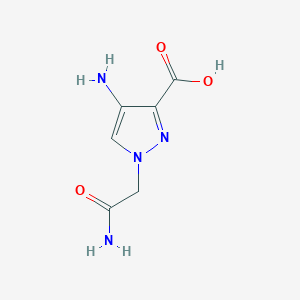
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
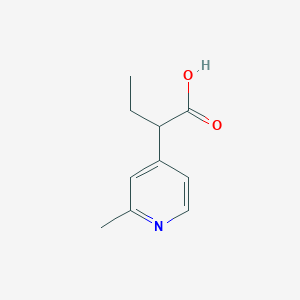
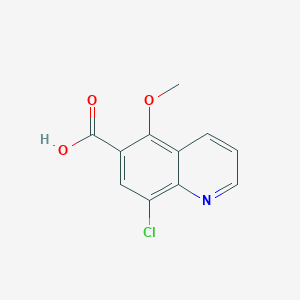
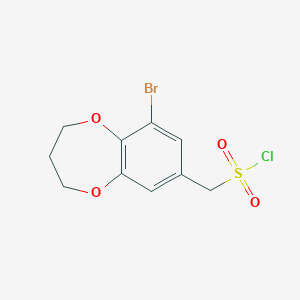
![3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)
